![molecular formula C13H11BrN4S B2534623 6-(4-Bromophenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894051-99-1](/img/structure/B2534623.png)
6-(4-Bromophenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(4-Bromophenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core scaffold substituted at positions 3 and 6 with ethylthio and 4-bromophenyl groups, respectively. This compound was identified as a hit molecule in BRD4 bromodomain inhibitor discovery through high-throughput screening, demonstrating inhibitory activity against both BD1 and BD2 domains of BRD4 in vitro . Its structural and binding characteristics have been elucidated via crystallographic studies, revealing conserved interactions with key residues in the BRD4 acetyl-lysine binding pocket .
Propriétés
IUPAC Name |
6-(4-bromophenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4S/c1-2-19-13-16-15-12-8-7-11(17-18(12)13)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQLDAGMOLQKGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridazine derivatives.
Introduction of the Bromophenyl Group: This step may involve a bromination reaction using bromine or a brominating agent on a phenyl-substituted triazolopyridazine.
Addition of the Ethylthio Group: This can be done through a nucleophilic substitution reaction where an ethylthio group is introduced using reagents like ethylthiol or ethylthiolate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like sodium amide or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted triazolopyridazine.
Substitution: Amino or thio-substituted triazolopyridazine.
Applications De Recherche Scientifique
6-(4-Bromophenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
BRD4 Inhibitors
- Target Compound :
- Substitutions with longer alkyl chains (e.g., ethylpropanoate in compound 33) or amide linkers (compounds 38–40) reduce activity, suggesting steric hindrance in the BD1 pocket .
Benzyl groups (compounds 35–37) show comparable or slightly improved activity, indicating tolerance for aromatic bulk at R3 .
- Compound 6 (from ): R6: Unspecified aryl R3: Methylthio Activity: Improved BD1 inhibition compared to the target compound, highlighting the sensitivity of BRD4 to minor substituent changes .
PDE4 Inhibitors
- Compound 18 ():
- R6 : 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl
- R3 : 2,5-Dimethoxyphenyl
- Activity : Potent PDE4A inhibitor (IC50 < 10 nM) with >1000-fold selectivity over other PDE isoforms. Docking studies reveal interactions with the PDE4 catalytic domain’s hydrophobic clamp .
- Key Difference : The 4-methoxy-tetrahydrofuran substituent at R6 is critical for PDE4 binding, unlike the 4-bromophenyl group in the target compound .
Androgen Receptor (AR) Inhibitors
- AZD3514 ():
- R6 : 4-{4-[2-(4-Acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl
- R3 : Trifluoromethyl
- Activity : Binds AR with high affinity, blocking nuclear translocation. Demonstrates how bulky, polar substituents at R6 enable AR antagonism, contrasting with the target compound’s bromophenyl group optimized for BRD4 .
Antimicrobial Agents
- Compound 4f ():
- R6 : 4-Methylbenzylidenehydrazinyl
- R3 : 4-Methoxyphenyl
- Activity : Moderate antifungal activity against Candida albicans (MIC = 32 µg/mL), attributed to the hydrazinyl linker enhancing membrane penetration .
- Contrast : The target compound’s ethylthio group lacks similar hydrophilic-lipophilic balance, suggesting divergent structure-activity requirements for antimicrobial vs. epigenetic targets.
Structural and Functional Data Table
Activité Biologique
The compound 6-(4-Bromophenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine class of compounds, which have garnered interest due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance, derivatives bearing similar structures have shown significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
22i | A549 | 0.83 ± 0.07 |
22i | MCF-7 | 0.15 ± 0.08 |
12e | HeLa | 2.73 ± 0.33 |
Foretinib | A549 | 0.019 |
The compound 22i exhibited exceptional anti-tumor activity with IC50 values indicating strong efficacy against these cell lines .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways. For example, many triazolo-pyridazine derivatives have been identified as inhibitors of the c-Met kinase pathway, which is crucial for tumor growth and metastasis. The compound 12e was noted to possess an IC50 value of 0.090 μM against c-Met kinase, comparable to established inhibitors like Foretinib .
Apoptosis Induction
Studies have demonstrated that these compounds can induce apoptosis in cancer cells. For instance, compound 12e was shown to cause late apoptosis in A549 cells and arrest them in the G0/G1 phase of the cell cycle . This is significant because inducing apoptosis is a desirable outcome in cancer therapy.
Study on Triazolo-Pyridazine Derivatives
A study focused on a series of triazolo-pyridazine derivatives found that modifications at the ethylthio position enhanced anticancer activity. The study involved synthesizing various derivatives and testing their cytotoxic effects against multiple cancer cell lines using MTT assays .
Table 2: Summary of Findings from Case Studies
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound A | A549 | 1.06 ± 0.16 | c-Met inhibition |
Compound B | MCF-7 | 1.23 ± 0.18 | Apoptosis induction |
Compound C | HeLa | 2.73 ± 0.33 | Cell cycle arrest |
These findings indicate a consistent trend where structural modifications lead to enhanced biological activity .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.